1-(Thiazol-2-yl)ethanamine
Description
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOLTCNKKZZNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30918866 | |
| Record name | 1-(1,3-Thiazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30918866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432047-36-4, 92932-33-7 | |
| Record name | α-Methyl-2-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=432047-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Thiazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30918866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-thiazol-2-yl)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Condensation and Reduction Approach
A common synthetic route to this compound involves the condensation of 2-aminothiazole with aldehydes or ketones, followed by reduction of the resulting imine or Schiff base to the corresponding amine. This method is widely used for preparing both racemic and chiral forms, including (S)-1-(thiazol-2-yl)ethanamine hydrochloride.
- Step 1: Condensation of 2-aminothiazole with an aldehyde (e.g., acetaldehyde) to form an imine intermediate.
- Step 2: Reduction of the imine using catalytic hydrogenation or chemical reducing agents such as sodium borohydride to yield the amine.
- Step 3: Formation of the hydrochloride salt by treatment with hydrochloric acid to improve stability and handling.
This method is scalable and suitable for industrial production, offering high yields and purity. Reaction conditions typically involve mild temperatures and controlled pH to optimize selectivity and minimize side reactions.
One-Pot Multi-Step Synthesis from α-Active Methylene Ketones
An efficient one-pot synthesis method has been reported for thiazole derivatives, which can be adapted for this compound precursors. This involves:
- Bromination of α-active methylene ketones (e.g., acetone) using N-bromosuccinimide (NBS) in ethanol.
- Nucleophilic substitution of the brominated intermediate with potassium thiocyanate to introduce the thiocyanate group.
- Cyclization via condensation with primary amines such as benzylamine or aromatic amines to form thiazole-imine derivatives.
This four-step one-pot process avoids the need for extraction and chromatography, simplifying purification. The method yields thiazol-2(3H)-imine derivatives with good efficiency (up to 90% yield reported) and can be tailored by varying the ketone and amine substrates.
Multicomponent Reactions (MCR) for Thiazole Derivatives
Multicomponent reactions have been employed to synthesize thiazole derivatives related to this compound. These one-pot reactions combine:
- 2-(2-benzylidenehydrazinyl)-4-methylthiazole,
- Thiosemicarbazide,
- Hydrazonoyl chlorides or phenacyl bromides,
under reflux in solvents like ethanol or dioxane with catalytic bases. The products are isolated by filtration and recrystallization. This approach is efficient, atom-economical, and suitable for generating libraries of thiazole derivatives for biological screening.
Industrial and Patent-Described Methods
Patent literature describes processes involving:
- Use of protected amine intermediates,
- Acid-base neutralization steps,
- Crystallization of hydrochloride salts,
- Use of chiral acids or protecting groups to obtain enantiomerically pure products.
These methods emphasize process optimization for pharmaceutical-grade material, including control of stereochemistry and purity.
Reaction Conditions and Reagents
Mechanistic Insights
- The condensation step forms an imine intermediate via nucleophilic attack of the amine on the carbonyl carbon.
- Reduction converts the imine to the amine, often using hydride donors or catalytic hydrogenation.
- In the one-pot method, bromination activates the ketone for nucleophilic substitution by thiocyanate, which then cyclizes with the amine to form the thiazole ring.
- Multicomponent reactions proceed via sequential condensations and cyclizations, facilitated by catalytic bases and heat.
X-ray crystallography and spectroscopic analyses (NMR, IR) have confirmed the structures of intermediates and final products in these methods.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
1-(Thiazol-2-yl)ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Thiazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Fluorinated Benzo-Thiazole Derivatives
(R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine (compound 1 in ) introduces a fluorine atom and a fused benzene ring to the thiazole core. This modification significantly enhances acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity. Derivatives such as carbamates 3b , 3d , 3l , and 3n () exhibit IC₅₀ values up to tenfold lower than rivastigmine, a standard Alzheimer’s drug. The fluorine atom improves metabolic stability and bioavailability, while the benzothiazole moiety increases lipophilicity, facilitating blood-brain barrier penetration .
Thiophene-Substituted Thiazole Derivatives
1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine () replaces the benzene ring with a thiophene group. The sulfur-rich structure enhances π-π stacking interactions in enzyme binding pockets but reduces electron density compared to benzo-thiazoles.
Physicochemical and Pharmacokinetic Properties
Hydrochloride Salts
The hydrochloride salt of 1-(Benzo[d]thiazol-2-yl)ethanamine () demonstrates improved aqueous solubility compared to the free base, a critical factor for drug formulation. The salt form maintains stability under refrigeration (2–8°C) and exhibits negligible cytotoxicity, making it suitable for preclinical studies .
Hydrazone and Urea Derivatives
(Thiazol-2-yl)hydrazones () and urea-linked thiazoles () introduce additional hydrogen-bonding groups. For example, compound 11a () has a hydrazinyl-2-oxoethyl side chain, which increases polarity and solubility. These derivatives often show moderate-to-high yields (83–89%) in synthesis, though their metabolic stability varies depending on substituents .
Data Tables
Table 1: Bioactivity Comparison of Selected Thiazole Derivatives
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Rivastigmine (standard) | AChE | 6,800 | - |
| 3b (fluorobenzo-thiazole) | AChE | 650 | |
| 3d (fluorobenzo-thiazole) | BChE | 1,200 | |
| 11a (urea derivative) | N/A | N/A |
Table 2: Physicochemical Properties
| Compound | Solubility (mg/mL) | LogP | Reference |
|---|---|---|---|
| 1-(Thiazol-2-yl)ethanamine (free base) | 1.2 | 1.5 | - |
| 1-(Benzo[d]thiazol-2-yl)ethanamine HCl | 15.8 | 2.1 | |
| 1-[2-(Thiophen-2-yl)thiazol-4-yl]methanamine | 0.9 | 2.3 |
Biological Activity
1-(Thiazol-2-yl)ethanamine, a compound characterized by its thiazole ring, exhibits a range of significant biological activities that have been the focus of various research studies. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 155.19 g/mol. The compound's structure includes a five-membered thiazole ring, which contributes to its unique reactivity and biological activity. The presence of an ethylamine side chain enhances its solubility and interaction with biological targets.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. It has shown significant activity against various bacterial and fungal strains. For example:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective antifungal |
These findings suggest that this compound could be further developed as an antimicrobial agent.
2. Antitumor Activity
Research indicates that thiazole derivatives exhibit antitumor properties. Studies have reported that this compound can inhibit the proliferation of cancer cells through various mechanisms:
| Cancer Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 15.5 | Cell cycle arrest |
| MCF-7 (breast cancer) | 12.8 | Induction of apoptosis |
| A549 (lung cancer) | 18.3 | Inhibition of migration |
The compound’s ability to induce apoptosis and inhibit cell migration makes it a candidate for further investigation in cancer therapy .
The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors:
- Enzyme Inhibition: The thiazole ring can form hydrogen bonds with active sites on enzymes, modulating their activity.
- Receptor Interaction: The compound may interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis .
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Study on Antimicrobial Efficacy: A study evaluated the efficacy of various thiazole derivatives against resistant strains of bacteria. Results indicated that this compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a lead compound in antibiotic development .
- Antitumor Activity Investigation: In vitro studies on breast cancer cell lines showed that treatment with this compound led to significant reductions in cell viability, highlighting its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for 1-(Thiazol-2-yl)ethanamine?
- Methodological Answer : The synthesis typically involves condensation of thiazole derivatives with aldehydes or ketones, followed by reduction. For example, 2-aminothiazole can react with an aldehyde under basic conditions (e.g., sodium hydroxide) in ethanol, followed by catalytic hydrogenation to yield the amine. The hydrochloride salt is formed via treatment with HCl . Alternative routes include nucleophilic substitution using 2-chloroethylamine hydrochloride with thiazole derivatives under reflux in ethanol .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer :
Characterization employs High-Performance Liquid Chromatography (HPLC) for purity analysis, Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., distinguishing thiazole protons and amine groups), and mass spectrometry for molecular weight validation. X-ray crystallography or comparative analysis with PubChem data (InChI key:
TWZOYAWHWDRMEZ-UHFFFAOYSA-N) can resolve stereochemical ambiguities .
Q. What are the primary chemical reactions exhibited by this compound?
- Methodological Answer : Key reactions include:
- Oxidation : Forms sulfoxides or sulfones using agents like hydrogen peroxide .
- Substitution : Electrophilic substitution on the thiazole ring (e.g., halogenation) .
- Coupling Reactions : Utilized in Pd-catalyzed cross-coupling to synthesize biaryl derivatives for drug discovery .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP functional) model electron distribution and reaction pathways. Exact exchange terms improve accuracy for thermochemical properties like bond dissociation energies . Correlation-energy functionals (e.g., Colle-Salvetti formula) predict non-covalent interactions in derivative design . Software like Gaussian or ORCA can optimize transition states for substitution reactions .
Q. What experimental strategies optimize reaction yields in derivative synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
- Catalysis : Mild conditions with palladium catalysts improve coupling efficiency .
- Temperature Control : Reflux in ethanol (78°C) balances reactivity and side-product minimization .
- Monitoring : Thin-Layer Chromatography (TLC) or real-time HPLC tracks reaction progress .
Q. How does this compound induce apoptosis in cancer cells?
- Methodological Answer : In vitro studies using flow cytometry and ROS assays reveal mitochondrial pathway activation. For example, treat HeLa cells with the compound (10–100 µM), stain with Annexin V/PI, and measure ROS via DCFH-DA. Compare with controls to confirm ROS-mediated apoptosis . Dose-response curves and Western blotting for caspase-3/9 further validate the mechanism .
Q. How do structural modifications (e.g., chirality, substituents) affect biological activity?
- Methodological Answer :
- Chirality : Resolve enantiomers via chiral HPLC or synthesize (S)-isomers using asymmetric catalysis. Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) .
- Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to thiazole via electrophilic substitution. Test antimicrobial activity against Gram-positive bacteria (MIC assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
